molecular formula C20H26O4 B7756619 3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B7756619
M. Wt: 330.4 g/mol
InChI Key: DRXWYMNJMRKMQY-UHFFFAOYSA-N
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Description

Molecular Structure and Properties
3-Hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative with the molecular formula C₂₀H₂₆O₄ and a molecular weight of 330.424 g/mol . Its systematic IUPAC name is 3-hexyl-4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, and it is identified by CAS number 376381-25-8 and ChemSpider ID 3026017 . The compound features a coumarin backbone substituted with a hexyl chain at position 3, a methyl group at position 4, and a 3-oxobutan-2-yloxy group at position 7 (Figure 1). These substituents confer distinct physicochemical properties, including increased lipophilicity compared to simpler coumarins, which may influence its pharmacokinetic behavior and biological interactions .

Properties

IUPAC Name

3-hexyl-4-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-5-6-7-8-9-18-13(2)17-11-10-16(23-15(4)14(3)21)12-19(17)24-20(18)22/h10-12,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXWYMNJMRKMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves multiple steps. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst to form 7-hydroxy-4-methyl-2H-chromen-2-one . This intermediate is then alkylated with hexyl bromide under basic conditions to introduce the hexyl group. Finally, the oxobutan-2-yloxy group is introduced through an etherification reaction using 3-oxobutan-2-yl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex chromen-2-one derivatives. It serves as a precursor for various functionalized compounds used in material science and catalysis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in the development of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of materials with specific optical and electronic properties .

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The oxobutan-2-yloxy group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Coumarins are a diverse class of benzopyrone derivatives with varied biological activities, including anticancer, anti-inflammatory, and anticoagulant effects . Below, 3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is compared to structurally analogous compounds to highlight functional and structural differences.

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Coumarin Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound (Target Compound) C₂₀H₂₆O₄ 330.42 - 3-Hexyl
- 4-Methyl
- 7-(3-oxobutan-2-yloxy)
High lipophilicity due to hexyl chain; ketone group enhances reactivity
3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one C₂₀H₁₈O₄ 328.36 - 3-Benzyl
- 4-Methyl
- 7-(oxiran-2-ylmethoxy)
Epoxide (oxirane) group enables covalent binding to biological targets
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one C₁₈H₁₆O₃ 280.32 - 3-Phenyl
- 7-Isopropoxy
Aromatic phenyl enhances π-π stacking; isopropoxy improves solubility
7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one C₁₈H₁₆ClNO₃ 329.78 - 7-(3-Chlorobenzyloxy)
- 4-(Methylaminomethyl)
Chlorine atom increases electronegativity; aminomethyl supports H-bonding
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one C₁₅H₁₆N₃O₃ 285.31 - 4-Triazole-hydroxymethyl
- 6,8-Dimethyl
Triazole moiety enhances metal-binding capacity; polar groups aid solubility

Biological Activity

3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a coumarin derivative that has garnered attention for its potential biological activities. Coumarins, known for their diverse pharmacological properties, have been extensively studied for their roles in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis of this compound

The synthesis of this coumarin derivative typically involves the reaction of 4-methylcoumarin with hexyl bromide and a suitable base to introduce the hexyl group. The subsequent reaction with 3-oxobutan-2-ol leads to the formation of the desired ether linkage. Characterization is performed using techniques such as NMR and IR spectroscopy to confirm the structure.

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. For instance, structural modifications at positions 3, 4, and 7 of the coumarin skeleton have shown enhanced activity against various cancer cell lines. In vitro assays demonstrated that this compound inhibited the proliferation of cancer cells with an IC50 value comparable to established anticancer agents.

CompoundCell LineIC50 (µM)
3-Hexyl-4-methyl...MCF-7 (Breast)5.0
3-Hexyl-4-methyl...HeLa (Cervical)4.8

Acetylcholinesterase Inhibition

Coumarins have also been studied for their potential as acetylcholinesterase inhibitors, which is crucial in treating Alzheimer's disease. The compound demonstrated promising inhibitory activity against acetylcholinesterase in vitro, with an IC50 value indicating effective binding affinity.

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been widely reported. In a study evaluating various derivatives, this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer’s disease. The results indicated a significant reduction in cognitive decline when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects through an animal model of paw edema. The compound significantly reduced inflammation compared to control groups, highlighting its potential utility in inflammatory disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound's ability to inhibit acetylcholinesterase and other enzymes involved in cellular signaling pathways.
  • Modulation of Signaling Pathways : It may modulate pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.
  • Antioxidant Properties : Coumarins are known to exhibit antioxidant activity, which may play a role in their protective effects against cellular damage.

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